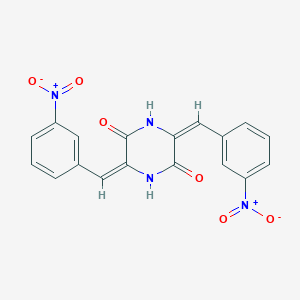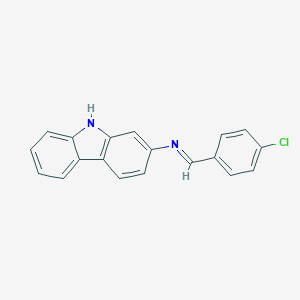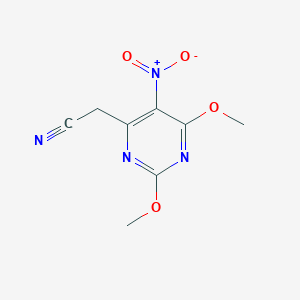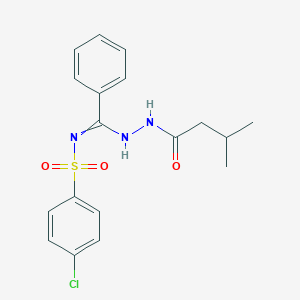
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in regulating the pH of the tumor microenvironment by catalyzing the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by this compound leads to a decrease in bicarbonate production and an increase in proton production, resulting in a decrease in pH. This decrease in pH can enhance the effectiveness of chemotherapy and radiation therapy, as cancer cells are more sensitive to low pH environments.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its low toxicity profile and potential therapeutic properties. However, this compound has some limitations, including its relatively low solubility in water and its potential interference with other enzymes that play a role in pH regulation.
Direcciones Futuras
There are several future directions for the research on 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for CAIX. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinecarboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of this compound can be improved by recrystallization using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been widely used in biomedical research due to its potential therapeutic properties. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-11(2)12(9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
HNCQSDBPRWIQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)


methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)

